molecular formula C25H38N4O3 B560172 EPZ020411 CAS No. 1700663-41-7

EPZ020411

货号: B560172
CAS 编号: 1700663-41-7
分子量: 442.6
InChI 键: QMDKVNSQXPVCRD-RQNOJGIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EPZ020411 is a selective inhibitor of protein arginine methyltransferase 6 (PRMT6), a member of the protein arginine methyltransferase family. This compound has shown significant potential in cancer research due to its ability to inhibit PRMT6 with high specificity, making it a valuable tool in the study of epigenetic regulation and cancer progression .

作用机制

EPZ020411 通过选择性抑制 PRMT6 发挥作用,PRMT6 是一种负责组蛋白和其他蛋白质上精氨酸残基甲基化的酶。这种抑制破坏了 PRMT6 的正常功能,导致基因表达和细胞过程发生变化。 涉及的分子靶标和途径包括组蛋白甲基化的调节和基因转录的调节 .

生化分析

Biochemical Properties

EPZ020411 interacts with PRMT6, an enzyme involved in various pathophysiological processes and diseases . It inhibits PRMT6 with an IC50 value of 10 nM, showing more than 10-fold selectivity for PRMT6 over PRMT1 and PRMT8 . This interaction leads to a dose-dependent decrease in methylation of the PRMT6 substrate H3R2 .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the migration, invasion, and epithelial-mesenchymal transition (EMT) of glioma cells . It also attenuates aminoglycoside- and cisplatin-induced hair cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PRMT6. This interaction leads to a decrease in methylation of the PRMT6 substrate H3R2 . In the context of glioblastoma, it has been found that this compound, through its inhibition of PRMT6, affects the PRMT6-YTHDF2-Wnt-β-Catenin axis, which is involved in promoting glioblastoma migration, invasion, and EMT .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been found to significantly reduce neomycin- and cisplatin-induced hair cell loss over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in C57BL/6J wild-type mice with acute ototoxicity model, a dosage of 10 mg/kg of this compound was found to reduce neomycin- and cisplatin-induced hearing loss .

Metabolic Pathways

Given its interaction with PRMT6, it is likely involved in pathways related to arginine methylation .

Transport and Distribution

Given its molecular properties, it is likely to be distributed throughout the cell where it can interact with its target, PRMT6 .

Subcellular Localization

Given its molecular properties and its target, PRMT6, it is likely to be localized in the nucleus where PRMT6 is known to exert its function .

准备方法

合成路线和反应条件

EPZ020411 的合成涉及多个步骤,首先是制备关键中间体反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及自动化系统以精确控制反应条件。 最终产品经过严格的质量控制,以确保一致性和符合监管标准 .

化学反应分析

反应类型

EPZ020411 经历了几种类型的化学反应,包括:

常见试剂和条件

这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件通常涉及控制温度和 pH 值,以确保预期的结果 .

主要产物

这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,氧化反应可能会产生羟基化衍生物,而还原反应可能会产生脱氧化合物 .

科学研究应用

EPZ020411 具有广泛的科学研究应用,包括:

    化学: 用作工具化合物来研究 PRMT6 在各种生化途径中的作用。

    生物学: 通过抑制 PRMT6 研究其对基因表达和蛋白质功能的影响。

    医学: 被探索为癌症治疗的潜在治疗剂,特别是在 PRMT6 过表达的癌症中。

    工业: 用于开发针对表观遗传调控因子的新药物和治疗策略.

相似化合物的比较

EPZ020411 在对 PRMT6 的高选择性方面是独特的,优于其他蛋白精氨酸甲基转移酶,例如 PRMT1 和 PRMT8。类似的化合物包括:

This compound 因其对 PRMT6 的高特异性而脱颖而出,使其成为研究 PRMT6 在各种生物过程和疾病中的特定作用的宝贵工具 .

属性

IUPAC Name

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDKVNSQXPVCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPZ020411
Reactant of Route 2
Reactant of Route 2
EPZ020411
Reactant of Route 3
Reactant of Route 3
EPZ020411
Reactant of Route 4
EPZ020411
Reactant of Route 5
EPZ020411
Reactant of Route 6
EPZ020411
Customer
Q & A

Q1: What is EPZ020411 and what is its primary target in cells?

A: this compound is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6) []. This enzyme is involved in various cellular processes, including gene expression, DNA repair, and signal transduction.

Q2: How does this compound exert its effects on PRMT6?

A: While the exact mechanism of inhibition is still under investigation, studies suggest that this compound binds to PRMT6 [], likely competing with the natural substrate S-adenosyl-L-methionine (SAM), thus preventing the transfer of methyl groups to arginine residues on target proteins [].

Q3: What are the potential therapeutic benefits of inhibiting PRMT6 with this compound?

A: Research indicates that this compound exhibits protective effects against ototoxicity induced by drugs like aminoglycosides and cisplatin []. It has been shown to reduce hair cell death in the inner ear, potentially mitigating hearing loss associated with these drugs. Additionally, this compound has demonstrated potential in reducing neuroinflammation and alleviating symptoms associated with postherpetic neuralgia (PHN) in preclinical models of HSV-1 infection [].

Q4: What are the underlying mechanisms behind the protective effects of this compound in ototoxicity?

A: Studies suggest that this compound attenuates ototoxicity by reducing reactive oxygen species (ROS) production, preventing mitochondrial dysfunction, and inhibiting apoptosis (programmed cell death) in hair cells exposed to aminoglycosides or cisplatin [].

Q5: Are there any insights into the role of PRMT6 in viral infections, specifically related to this compound?

A: Recent findings suggest that PRMT6 is upregulated during HSV-1 infection []. Inhibition of PRMT6 by this compound appears to enhance the antiviral innate immune response and decrease viral load, suggesting PRMT6 may play a role in viral immune evasion.

Q6: What are the limitations of current research on this compound?

A: While promising, most of the research on this compound is preclinical, conducted in vitro (cell cultures) and in vivo (animal models) [, ]. Further research, including clinical trials, is needed to determine the safety, efficacy, and potential therapeutic applications of this compound in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。